- Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein InteractionJournal of Medicinal Chemistry, 2015, 58(18), 7186-7194,
Cas no 937-31-5 (4-Nitrophenylacetylene)

4-Nitrophenylacetylene structure
Nome do Produto:4-Nitrophenylacetylene
4-Nitrophenylacetylene Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-ETHYNYL-4-NITROBENZENE
- 4-Nitrophenylacetyle
- 4-Nitrophenylacetylene
- Benzene,1-ethynyl-4-nitro-
- Benzene, 1-ethynyl-4-nitro-
- 1-Ethynyl-4-nitro-benzene
- p-nitrophenylacetylene
- GAZZTEJDUGESGQ-UHFFFAOYSA-N
- (4-Nitrophenyl)ethyne
- (p-Nitrophenyl)acetylene
- 4-Ethynyl-1-nitrobenzene
- 1-Nitro-4-ethynylbenzene
- 4-Nitroethynylbenzene
- 4-Ethynylnitrobenzene
- (4-Nitrophenyl)acetylene
- NSC71089
- p-Nitrophenylacetylen
- p-nitrophenylacetylide
- p-nitro phenylacetylene
- 4-Ethynyl-nitrobenzene
- 4-nitro-1-ethynylbenzene
- NCIOpen2_000568
- SCH
- 1-Ethynyl-4-nitrobenzene (ACI)
- NSC 71089
- p-Ethynylnitrobenzene
- p-Nitroethynylbenzene
- GS-3403
- MFCD00024794
- AKOS004903729
- SCHEMBL298355
- Z431535574
- DTXSID90239544
- NSC-71089
- AB01446
- 937-31-5
- 25569-47-5
- CS-W004674
- BCP14406
- J-515883
- DTXCID40162035
- EN300-42756
- SY018215
- E1223
- DB-019179
- 1-Ethynyl-4-nitrobenzene, 97%
-
- MDL: MFCD00024794
- Inchi: 1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
- Chave InChI: GAZZTEJDUGESGQ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(C#C)=CC=1)=O
Propriedades Computadas
- Massa Exacta: 147.03200
- Massa monoisotópica: 147.032
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 190
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 45.8
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
- XLogP3: 2.3
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.22
- Ponto de Fusão: 149.0 to 153.0 deg-C
- Ponto de ebulição: 246.6℃ at 760 mmHg
- Ponto de Flash: 112.5°C
- Índice de Refracção: 1.579
- PSA: 45.82000
- LogP: 2.09930
- Solubilidade: Not determined
- λmax: 286(CH2Cl2)(lit.)
4-Nitrophenylacetylene Informações de segurança
-
Símbolo:
- Pedir:warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: 24/25
4-Nitrophenylacetylene Dados aduaneiros
- CÓDIGO SH:2904209090
- Dados aduaneiros:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Nitrophenylacetylene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062057-1g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 98% | 1g |
¥ŞĠ | 2023-07-25 | |
abcr | AB287585-5 g |
1-Ethynyl-4-nitrobenzene; . |
937-31-5 | 5 g |
€134.00 | 2023-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E55840-1g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 1g |
¥36.0 | 2023-09-07 | |
TRC | N497000-1g |
4-Nitrophenylacetylene |
937-31-5 | 1g |
$ 167.00 | 2023-09-06 | ||
TRC | N497000-2g |
4-Nitrophenylacetylene |
937-31-5 | 2g |
$ 328.00 | 2023-09-06 | ||
abcr | AB287585-1g |
1-Ethynyl-4-nitrobenzene; . |
937-31-5 | 1g |
€72.90 | 2025-02-20 | ||
Fluorochem | 224441-1g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95% | 1g |
£56.00 | 2022-02-28 | |
eNovation Chemicals LLC | D631436-25g |
1-Ethynyl-4-nitrobenzen |
937-31-5 | 97% | 25g |
$300 | 2024-06-05 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1223-1G |
1-Ethynyl-4-nitrobenzene |
937-31-5 | >98.0%(GC) | 1g |
¥100.00 | 2024-04-15 | |
Chemenu | CM255885-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 10g |
$143 | 2021-06-16 |
4-Nitrophenylacetylene Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1.5 h, rt
Referência
- Effect of the π-bridge on the light absorption and emission in push-pull coumarins and on their supramolecular organizationSpectrochimica Acta, 2022, 267,,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 10 min, rt
Referência
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphateEuropean Journal of Chemistry, 2018, 9(4), 317-321,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Referência
- Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29)European Journal of Medicinal Chemistry, 2015, 102, 93-105,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 20 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
Referência
- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated ChromonesEuropean Journal of Organic Chemistry, 2015, 2015(34), 7602-7611,
Método de produção 6
Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Referência
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagentTetrahedron Letters, 2005, 46(38), 6473-6476,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; rt; rt → 60 °C
Referência
- Preparation of ethynylaniline, China, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; 2 h, rt
Referência
- Gold N-Heterocyclic Carbene Catalysts for the Hydrofluorination of Alkynes Using Hydrofluoric Acid: Reaction Scope, Mechanistic Studies and the Tracking of Elusive IntermediatesChemistry - A European Journal, 2022, 28(4),,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
Referência
- BF3·OEt2-catalyzed reaction of donor-acceptor cyclobutanes with terminal alkynes: single-step access to 2,3-dihydrooxepinesSynlett, 2011, (19), 2799-2802,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell lineEuropean Journal of Medicinal Chemistry, 2016, 122, 436-441,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Composite copper (II) chlorinating agent and method for synthesizing 1-chloro-2-aryl acetylene based on copper-based (II) composite chlorinating agent., China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
Referência
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxideTetrahedron, 2006, 62(28), 6673-6680,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium carbonate , Manganese oxide (MnO2) Solvents: Methanol , Tetrahydrofuran
Referência
- Manganese dioxidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-14,
Método de produção 14
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
Referência
- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira CouplingPolycyclic Aromatic Compounds, 2018, 38(1), 42-50,
Método de produção 15
Condições de reacção
1.1 Catalysts: Tetrabutylammonium fluoride , Silica
Referência
- New synthetic tool for the sustainable synthesis of organic semiconductorsChimica e l'Industria (Milan, 2013, 95(8), 115-119,
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 15 min, rt
Referência
- Fully conjugated push-pull dendrons with high dipole moments in excited state; synthesis and theoretical rationalizationJournal of Physical Organic Chemistry, 2015, 28(4), 304-311,
Método de produção 17
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
Referência
- Fe-Catalyzed Selective Cyclopropanation of Enynes under Photochemical or Thermal ConditionsOrganic Letters, 2020, 22(1), 340-344,
Método de produção 18
Condições de reacção
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 3 h, rt
Referência
- Preparation of glutathione derivatives as glyoxalase I inhibitors for treatment of cancer and osteoporosis, China, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, 23 °C
Referência
- Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinonesTetrahedron, 2008, 64(29), 7008-7014,
Método de produção 20
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Methanol , Water ; 10 min, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Referência
- Visible light-mediated gold-catalysed carbon(sp2)-carbon(sp) cross-couplingChemical Science, 2016, 7(1), 85-88,
4-Nitrophenylacetylene Raw materials
- 4-Nitrobenzaldehyde
- 4-Nitrobenzenemethanol
- ethynyltrimethylsilane
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Trimethyl((4-nitrophenyl)ethynyl)silane
4-Nitrophenylacetylene Preparation Products
4-Nitrophenylacetylene Literatura Relacionada
-
Naresh Mameda,Swamy Peraka,Srujana Kodumuri,Durgaiah Chevella,Mahender Reddy Marri,Narender Nama RSC Adv. 2015 5 78374
-
James R. Morse,Juan F. Callejas,Albert J. Darling,Raymond E. Schaak Chem. Commun. 2017 53 4807
-
Jana Balintová,Jan ?pa?ek,Radek Pohl,Marie Brázdová,Luděk Havran,Miroslav Fojta,Michal Hocek Chem. Sci. 2015 6 575
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Frederikke Bahrt Madsen,Ivaylo Dimitrov,Anders Egede Daugaard,S?ren Hvilsted,Anne Ladegaard Skov Polym. Chem. 2013 4 1700
-
Shang-Ju Chan,Jui-Cheng Kao,Po-Jung Chou,Yu-Chieh Lo,Jyh-Pin Chou,Michael H. Huang J. Mater. Chem. C 2022 10 8422
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:937-31-5)4-Nitrophenylacetylene

Pureza:99%
Quantidade:100g
Preço ($):323.0